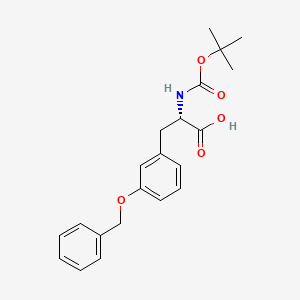

3-(Benzyloxy)-N-(tert-butoxycarbonyl)-L-phenylalanine

Overview

Description

“3-(Benzyloxy)-N-(tert-butoxycarbonyl)-L-phenylalanine” is a compound with the CAS Number: 2260931-49-3 . It has a molecular weight of 295.34 . The compound is in the form of an oil and is stored at a temperature of 4°C .

Synthesis Analysis

The synthesis of compounds similar to “3-(Benzyloxy)-N-(tert-butoxycarbonyl)-L-phenylalanine” often involves the use of the tert-butyloxycarbonyl (Boc) as the N α-amino protecting group in peptide synthesis . This can be advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties . The Boc group is removed by treatment with acid, most often TFA .Molecular Structure Analysis

The IUPAC name of the compound is 3-((benzyloxy)(tert-butoxycarbonyl)amino)propanoic acid . The InChI code is 1S/C15H21NO5/c1-15(2,3)21-14(19)16(10-9-13(17)18)20-11-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H,17,18) .Chemical Reactions Analysis

The tert-butoxycarbonyl group has a role as a protecting group . It is introduced into a molecule by chemical modification of a functional group in order to obtain chemoselectivity in a subsequent chemical reaction .Physical And Chemical Properties Analysis

The compound has a molecular weight of 295.34 . It is in the form of an oil and is stored at a temperature of 4°C .Scientific Research Applications

Synthetic Methodologies

Research on synthetic methodologies involving "3-(Benzyloxy)-N-(tert-butoxycarbonyl)-L-phenylalanine" focuses on the development of novel synthetic routes and the synthesis of complex molecules. For instance, Nadin et al. (2001) described a stereocontrolled synthesis of a hydroxyethylene dipeptide isostere corresponding to Phe–Phe, showcasing the utility of such compounds in peptide synthesis and drug discovery (Nadin, Lopez, Neduvelil, & Thomas, 2001). Similarly, Kawahata and Goodman (1999) reported on the synthesis of orthogonally protected β-amino acids, highlighting the importance of such derivatives in the design of constrained amino acid analogs for pharmaceutical applications (Kawahata & Goodman, 1999).

Material Science

In material science, Bhattacharya and Acharya (1999) explored the impressive gelation properties of synthetic, low molecular mass, self-organizing urethane amides of L-phenylalanine. Their work demonstrates the critical role of the (benzyloxy)carbonyl unit and urethane linkages in effective gelation, with applications ranging from drug delivery systems to materials engineering (Bhattacharya & Acharya, 1999).

Analytical Chemistry

In the field of analytical chemistry, Lou et al. (1992) focused on the direct enantiomeric separation of phenylalanine, DOPA, and their intermediates by supercritical fluid chromatography. This study underscores the utility of derivatives of phenylalanine, such as "3-(Benzyloxy)-N-(tert-butoxycarbonyl)-L-phenylalanine," in separating enantiomers, a critical process in pharmaceutical analysis (Lou, Liu, Sheng, & Zhou, 1992).

Mechanism of Action

Target of Action

The primary targets of the compound 3-(Benzyloxy)-N-(tert-butoxycarbonyl)-L-phenylalanine are amino groups in biochemical reactions. This compound is often used as a protecting group for amines in organic chemistry . The tert-butoxycarbonyl (Boc) group in the compound serves to protect the amine from reacting with other substances, allowing for transformations of other functional groups .

Mode of Action

The compound 3-(Benzyloxy)-N-(tert-butoxycarbonyl)-L-phenylalanine interacts with its targets by forming a carbamate with the amino group. This is achieved through a nucleophilic addition-elimination reaction, forming a tetrahedral intermediate . The Boc group is then added to the amine, protecting it from further reactions .

Biochemical Pathways

The compound 3-(Benzyloxy)-N-(tert-butoxycarbonyl)-L-phenylalanine affects the biochemical pathways involving amines. By protecting the amino group, it allows for the transformation of other functional groups without interference from the amine. This is particularly useful in the synthesis of peptides .

Pharmacokinetics

The pharmacokinetics of 3-(Benzyloxy)-N-(tert-butoxycarbonyl)-L-phenylalanine are largely dependent on the conditions under which it is used. The Boc group can be removed with a strong acid such as trifluoracetic acid (TFA), and this reaction is typically very easy

Result of Action

The molecular and cellular effects of the action of 3-(Benzyloxy)-N-(tert-butoxycarbonyl)-L-phenylalanine are primarily related to its role as a protecting group for amines. By preventing the amino group from reacting, it allows for the selective transformation of other functional groups. This can be crucial in complex organic synthesis processes, such as the synthesis of peptides .

Action Environment

The action, efficacy, and stability of 3-(Benzyloxy)-N-(tert-butoxycarbonyl)-L-phenylalanine are influenced by environmental factors such as temperature and pH. For example, the Boc group can be removed at high temperatures using a thermally stable ionic liquid . The pH of the environment can also affect the stability of the Boc group, with acidic conditions favoring its removal .

properties

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-phenylmethoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO5/c1-21(2,3)27-20(25)22-18(19(23)24)13-16-10-7-11-17(12-16)26-14-15-8-5-4-6-9-15/h4-12,18H,13-14H2,1-3H3,(H,22,25)(H,23,24)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQFJZTUNHOSBKT-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)OCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=CC=C1)OCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60729447 | |

| Record name | 3-(Benzyloxy)-N-(tert-butoxycarbonyl)-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60729447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

162536-46-1 | |

| Record name | 3-(Benzyloxy)-N-(tert-butoxycarbonyl)-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60729447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

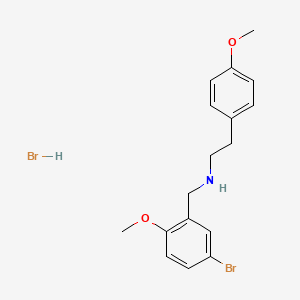

amine hydrobromide](/img/structure/B1652823.png)

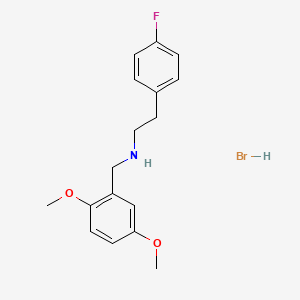

![N-[(4-methoxy-1-naphthyl)methyl]cycloheptanamine hydrobromide](/img/structure/B1652830.png)